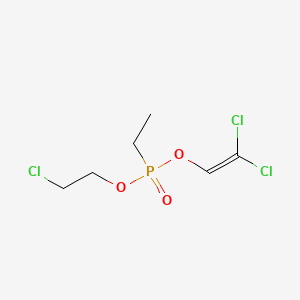
Gilsonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gilsonite, also known as uintaite, is a naturally occurring hydrocarbon resin . It is a very pure resinous rock, formed of a complex combination of different kinds of hydrocarbons . This unique natural combination, rich in nitrogen and beta-carotenes and low in sulfur, is what makes Gilsonite special . It is only found in one place in the world—the Uinta Basin of Northeastern Utah .
Synthesis Analysis
Gilsonite is a naturally occurring asphaltite bitumen, consisting of a complex mixture of organic compounds . It was characterized by elemental analysis (EA) to determine the concentrations of C, H, N, S, and O, by Fourier transform infrared spectroscopy (FTIR) for comparative analysis of the chemical structures, by Nuclear magnetic resonance spectroscopy of hydrogen (1H NMR) to ascertain the aliphatic and aromatic hydrogen fractions, and by Thin layer chromatography-flame ionization detection (Iatroscan TLC-FID) to quantify saturated and aromatic hydrocarbons, and resin/asphaltene fractions .Molecular Structure Analysis
The molecular structure of Gilsonite is complex. H/C ratios and NMR analysis indicate the presence of a significant aromatic fraction . Most of the aromatics exist in stable, conjugated systems, probably porphyrin-like structures that relate to the geologic source of the product . The remainder of the product consists of long, paraffinic chains .Chemical Reactions Analysis
Gilsonite has some reactive potential. Crosslinking and addition type reactions have been observed . Gilsonite is known to react with formaldehyde compounds under certain conditions .Physical And Chemical Properties Analysis
Gilsonite is black in color, shiny, and similar in appearance to the mineral obsidian . It is highly brittle and can be easily crushed into a dark brown powder . It has a melting temperature between 160 and 220 C . It has a high content of Asphaltene and is highly soluble in organic solvents .Future Directions
Future work should concentrate on enhancing the quality of gilsonite in asphalt mixtures by replacing the traditional limestone filler with another material . This is because gilsonite appears very poor in mineral clays . This could lead to an improvement in the strength and resistance of pavements .
properties
CAS RN |
12002-43-6 |
|---|---|
Product Name |
Gilsonite |
Molecular Formula |
C25H42O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





